molecular formula C9H11N3O2S B14812202 Methyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate

Methyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate

Cat. No.: B14812202
M. Wt: 225.27 g/mol
InChI Key: ANPXCYFPPVTMSS-ONEGZZNKSA-N
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Description

Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 4th position and a methylsulfanyl group at the 2nd position The prop-2-enoate moiety is attached to the 5th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-2-methylsulfanyl-pyrimidine with methyl acrylate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions in a suitable solvent like methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acetonitrile as solvent.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Potential applications include the development of antiviral, anticancer, and antimicrobial agents. Its derivatives have shown promise in inhibiting specific enzymes and pathways involved in disease progression.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The amino and methylsulfanyl groups on the pyrimidine ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can inhibit the activity of enzymes or block receptor binding, leading to the modulation of biological pathways. The prop-2-enoate moiety can also participate in covalent bonding with target molecules, enhancing the compound’s potency and specificity.

Comparison with Similar Compounds

    4-amino-2-methylsulfanyl-pyrimidine: Lacks the prop-2-enoate moiety, resulting in different reactivity and biological activity.

    Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)but-2-enoate: Similar structure but with an additional carbon in the side chain, which can affect its chemical and biological properties.

    2-methylsulfanyl-4-nitropyrimidine: Contains a nitro group instead of an amino group, leading to different electronic properties and reactivity.

Uniqueness: Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate is unique due to the presence of both the amino and methylsulfanyl groups on the pyrimidine ring, along with the prop-2-enoate moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

methyl (E)-3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate

InChI

InChI=1S/C9H11N3O2S/c1-14-7(13)4-3-6-5-11-9(15-2)12-8(6)10/h3-5H,1-2H3,(H2,10,11,12)/b4-3+

InChI Key

ANPXCYFPPVTMSS-ONEGZZNKSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CN=C(N=C1N)SC

Canonical SMILES

COC(=O)C=CC1=CN=C(N=C1N)SC

Origin of Product

United States

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